2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide is a useful research compound. Its molecular formula is C14H19ClN2O3S and its molecular weight is 330.83. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide is part of a class of sulfonamide derivatives that have garnered interest due to their potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy as an anticancer agent.
Synthesis and Structure
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or other nucleophiles. The specific structure of this compound suggests that it may possess unique properties due to the presence of the (E)-2-(2-chlorophenyl)ethenyl group, which can influence its biological interactions.
Anticancer Properties
Recent studies have evaluated the anticancer activity of related compounds in the N-aryl-2-arylethenesulfonamide series, demonstrating significant cytotoxic effects against various cancer cell lines. For example, compounds in this series exhibited IC50 values ranging from 5 to 10 nM , indicating potent cytotoxicity against drug-resistant cancer cell lines .
The mechanism by which these compounds exert their effects appears to involve disruption of microtubule formation and mitotic spindle assembly, leading to cell cycle arrest in the mitotic phase. This was evidenced by studies showing caspase activation and tubulin depolymerization .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis revealed that modifications on the amino groups significantly affected the cytotoxicity of these compounds. For instance, the introduction of an electron-withdrawing nitro group reduced activity, while electron-donating groups enhanced it .
Compound | Modification | IC50 (nM) | Activity |
---|---|---|---|
6t | None | 5 | High |
6s | Nitro group | >100 | Low |
6p | Amino group | 10 | Moderate |
Case Studies
In a notable case study involving xenograft models in nude mice, the compound 6t demonstrated a dramatic reduction in tumor size compared to controls. This suggests significant in vivo potential for this class of compounds as anticancer agents .
Mechanistic Insights
Further mechanistic studies have indicated that these compounds may also affect cellular signaling pathways related to apoptosis and proliferation. For instance, the activation of caspases suggests that these agents may initiate programmed cell death in cancer cells, providing a dual mechanism of action—both through direct cytotoxicity and through modulation of cellular signaling pathways.
Eigenschaften
IUPAC Name |
2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-ethylamino]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-3-16-14(18)11-17(4-2)21(19,20)10-9-12-7-5-6-8-13(12)15/h5-10H,3-4,11H2,1-2H3,(H,16,18)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRDOTAIVRJNSU-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC)S(=O)(=O)C=CC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CN(CC)S(=O)(=O)/C=C/C1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.